N-benzyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-17-9-11-19(12-10-17)26-16-25(30(28,29)20-8-5-13-23-22(20)26)15-21(27)24-14-18-6-3-2-4-7-18/h2-13H,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCVYJQDLMZHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Thiadiazine Core : Cyclization of appropriate precursors under acidic conditions.
- Introduction of Substituents : Nucleophilic substitution reactions to introduce the benzyl and dioxido groups.
Anticancer Properties
Research indicates that derivatives of the pyrido[2,3-e][1,2,4]thiadiazine core exhibit promising anticancer activity. Various studies have shown that compounds with similar structures can inhibit the growth of several cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 15 | |
| Compound B | MCF-7 (Breast) | 10 | |
| Compound C | HeLa (Cervical) | 12 |
These findings suggest that N-benzyl derivatives may also possess similar or enhanced activity against these cell lines.
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The presence of the dioxido group enhances its binding affinity to proteins involved in cancer cell proliferation and survival pathways.
Case Studies
Case Study 1: Antitumor Activity in Vivo
In a study involving animal models, the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor cells treated with the compound.
Case Study 2: Synergistic Effects
Another study explored the combination of N-benzyl derivatives with established chemotherapeutics. The combination therapy resulted in enhanced efficacy and reduced side effects compared to monotherapy.
Comparison with Similar Compounds
Table 1. Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
Hydrogen Bonding and Crystal Packing
The sulfone and acetamide groups in the target compound facilitate hydrogen bonding, a critical factor in crystal packing and stability. Bernstein et al. () emphasize that hydrogen-bonding patterns (e.g., graph set analysis) dictate molecular aggregation. The sulfone group’s strong electron-withdrawing nature likely promotes intermolecular interactions, as seen in related sulfonamide-thiazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
